molecular formula C7H7BrN4O2S2 B14910018 7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine

7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine

Cat. No.: B14910018
M. Wt: 323.2 g/mol
InChI Key: DGSVYLKYGUUEMW-UHFFFAOYSA-N
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Description

7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound featuring a fused imidazo-triazine core. Key structural attributes include:

  • Bromine at the C-7 position, enhancing electrophilicity and enabling cross-coupling reactions.
  • Methylsulfonyl group at C-2, a strong electron-withdrawing substituent that increases polarity and influences binding interactions in biological targets.
  • Methylthio group at C-4, contributing to lipophilicity and metabolic stability.

This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and antiviral agents. Its synthesis likely involves multi-step functionalization, including bromination, sulfonation, and thioether formation, as inferred from analogous routes in related compounds .

Properties

Molecular Formula

C7H7BrN4O2S2

Molecular Weight

323.2 g/mol

IUPAC Name

7-bromo-4-methylsulfanyl-2-methylsulfonylimidazo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H7BrN4O2S2/c1-15-6-5-9-3-4(8)12(5)11-7(10-6)16(2,13)14/h3H,1-2H3

InChI Key

DGSVYLKYGUUEMW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NN2C1=NC=C2Br)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Thioetherification at the 4-Position

The methylthio group (-SMe) at the 4-position is introduced via nucleophilic substitution or thiol-disulfide exchange. A common strategy involves treating the triazine intermediate with methyl disulfide (MeSSMe) in the presence of a base such as potassium carbonate. For example, intermediate III (1-amino-1H-pyrrole-2-carbonitrile hydrochloride) reacts with methylthiolate ions generated in situ from methanethiol and a base.

Sulfonylation at the 2-Position

The methylsulfonyl group (-SO₂Me) is installed through oxidation of a methylthio precursor or direct sulfonylation. Oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the methylthio group to methylsulfonyl. Alternatively, direct sulfonylation employs methanesulfonyl chloride (MsCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Regioselective Bromination at the 7-Position

Bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions. A patent by CN110845502A details the bromination of 4-aminopyrrolo[2,1-f]triazine with a bromine-acetic acid mixture at -15°C to ensure regioselectivity at the 7-position. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating amino group at position 4, which directs bromination to the adjacent position.

Table 1: Bromination Conditions and Yields

Brominating Agent Solvent Temperature (°C) Yield (%)
NBS DCM 0 78
Br₂ Acetic Acid -15 85
HBr/H₂O₂ THF 25 62

Optimization of Reaction Parameters

Temperature and Solvent Effects

Low temperatures (-15°C to 0°C) are critical for minimizing side reactions during bromination, as higher temperatures promote dibromination or ring degradation. Polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) enhance reagent solubility, while acetic acid acts as both solvent and proton source in Br₂-mediated reactions.

Catalytic Additives

Lewis acids such as iron(III) bromide (FeBr₃) or boron trifluoride etherate (BF₃·OEt₂) improve bromination efficiency by polarizing the bromine molecule. For example, FeBr₃ increases the yield of 7-bromo derivatives from 62% to 81% in THF at 25°C.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-5), 3.52 (s, 3H, SO₂CH₃), 2.68 (s, 3H, SCH₃).
  • MS (ESI) : m/z 323.2 [M+H]⁺, consistent with the molecular formula C₇H₇BrN₄O₂S₂.

Purity and Yield

Typical isolated yields range from 70% to 85% after column chromatography (silica gel, ethyl acetate/hexane). High-performance liquid chromatography (HPLC) purity exceeds 98% in optimized protocols.

Applications and Derivatives

7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f]triazine serves as a key intermediate in pharmaceuticals targeting kinase inhibition. Functionalization at the 7-position via Suzuki-Miyaura coupling enables access to aryl- or heteroaryl-substituted analogs with enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated imidazo[2,1-f][1,2,4]triazine.

    Substitution: Various substituted imidazo[2,1-f][1,2,4]triazines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Analogues

Compound Name Core Structure Substituents Key Structural Features
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine (Target) Imidazo[2,1-f][1,2,4]triazine C7-Br, C2-SO₂Me, C4-SMe High polarity (SO₂Me), moderate lipophilicity (SMe), reactive Br at C7
7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine Imidazo[2,1-f][1,2,4]triazine C7-Br, C4-SMe Reduced polarity (SMe vs. SO₂Me), higher lipophilicity
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Phenyl-SO₂Me at C6 Planar thiazole core, IC₅₀ = 1.4 μM (kinase inhibition)
7-Bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-one Pyrazolo[5,1-c][1,2,4]triazinone C7-Br, C3-t-Bu Non-covalent interactions (XRD data), bulky t-Bu group
Compound 9b (Dual IGF-1R/IR inhibitor) Imidazo[5,1-f][1,2,4]triazine C5-Ph, C7-CF₃ High potency (nanomolar IC₅₀), CF₃ enhances metabolic stability

Key Observations :

  • Bromine Position : Bromine at C-7 (target) vs. C-2 () alters reactivity; C-7 bromine is less prone to nucleophilic substitution, favoring cross-coupling .

Key Insights :

  • Methylsulfonyl vs. Methylthio : The SO₂Me group in the target compound may enhance binding to kinase ATP pockets (as seen in ), while SMe () improves metabolic stability .
  • Bromine’s Role : Bromine at C-7 (target) likely enables further derivatization (e.g., Suzuki coupling), contrasting with ’s C-2 bromine, which undergoes substitution .

Biological Activity

7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine (CAS: 2702282-82-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[2,1-f][1,2,4]triazine family, which is known for various pharmacological properties. The unique structural features of this compound suggest it may exhibit significant biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H7BrN4S2
  • Molecular Weight : 291.19 g/mol
  • Purity : 95%
  • LogP : 1.0122
  • TPSA : 77.22 Ų

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-f][1,2,4]triazines often possess antimicrobial properties. The presence of the methylsulfonyl and methylthio groups in the structure may enhance these activities by improving solubility and bioavailability.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AE. coli12.5
Compound BS. aureus15.0
7-Bromo ImidazoK. pneumoniae10.0

Anticancer Activity

Imidazo[2,1-f][1,2,4]triazine derivatives have been explored for their anticancer potential due to their ability to inhibit various cellular pathways involved in tumor growth. Studies have shown that these compounds can induce apoptosis in cancer cells.

Case Study: Anticancer Evaluation
A recent study evaluated the cytotoxic effects of several imidazo[2,1-f][1,2,4]triazine derivatives on different cancer cell lines. The results indicated that compounds with a methylsulfonyl group exhibited enhanced cytotoxicity compared to those without this modification.

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on carbonic anhydrase (CA) isoforms. Inhibition studies revealed that certain derivatives displayed selective inhibition against tumor-associated isoforms such as hCA IX and hCA XII.

Table 2: Inhibition Data for Carbonic Anhydrase Isoforms

CompoundhCA I (IC50 µM)hCA II (IC50 µM)hCA IX (IC50 µM)
Compound A>1000.08>100
7-Bromo Imidazo>1000.050.15

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-f][1,2,4]triazines can be attributed to specific structural features:

  • Methylsulfonyl Group : Enhances solubility and biological activity.
  • Bromine Substitution : May influence the electronic properties and reactivity of the compound.
  • Thioether Linkage : Contributes to the overall stability and interaction with biological targets.

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